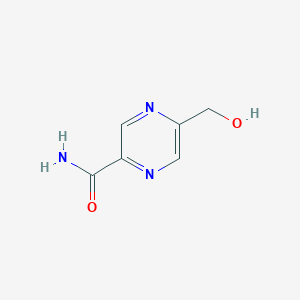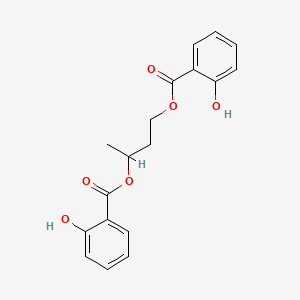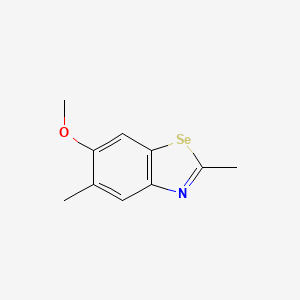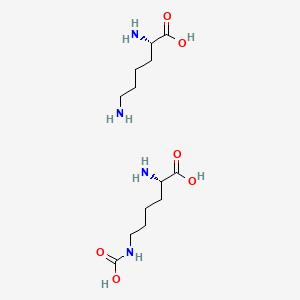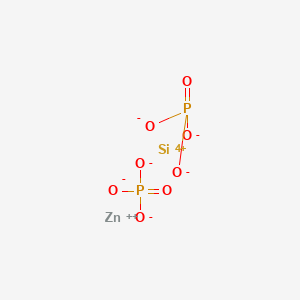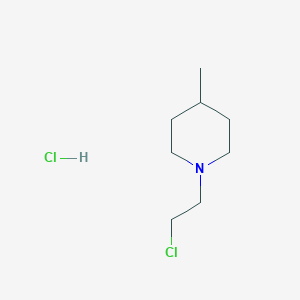
1-(2-氯乙基)-4-甲基哌啶盐酸盐
描述
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 2-chloroethylamine hydrochloride can be prepared from ethanolamine as a raw material, using organic acid as a catalyst, and hydrogen chloride as a chlorination reagent . Another method involves the use of DABCO (1,4-diazabicyclo [2.2.2]octane) in the synthesis of piperazine derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported . Chloromethyl methyl ether, a chloroalkyl ether, is used as an alkylating agent in organic synthesis .科学研究应用
蛋白质和细胞膜碘化
使用难溶性氯胺酰实现了蛋白质和细胞膜的碘化,证明对蛋白质和活细胞的损伤最小。这种技术提供了一种替代传统碘化方法的选择,为生物研究中标记和研究蛋白质功能和细胞膜动态提供了潜在应用(Fraker & Speck, 1978)。
烷基化中间体形成
对亚硝基脲类化合物的化学降解研究发现了2-氯乙醇的形成,表明形成了2-氯乙基烷基化中间体。这项研究为合成化疗药物或研究类似化合物降解途径提供了洞察(Reed et al., 1975)。
氯化碳氢化合物回收
提出了一种新的基于水合物的回收过程,用于从水溶液中去除氯化碳氢化合物。该过程利用1-(2-氯乙基)-4-甲基哌啶盐酸盐创建混合水合物,为环境清理和氯化溶剂回收提供了潜在应用(Seo & Lee, 2001)。
离子液体用于清洁技术
室温下的氯化铝(III)离子液体,包括基于氯化物离子的离子液体,在清洁合成和催化过程中得到了突出应用。这些离子液体,如1-丁基吡啶盐酸盐-铝(III)氯化物,为工业过程提供了环境友好的替代方案,暗示了氯化物基离子液体在绿色化学中的更广泛应用(Seddon, 1997)。
安全和危害
生化分析
Biochemical Properties
1-(2-Chloroethyl)-4-methylpiperidinium chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, which catalyzes the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes . The nature of these interactions often involves alkylation, where the compound transfers its chloroethyl group to nucleophilic sites on biomolecules, leading to modifications that can alter their function.
Cellular Effects
1-(2-Chloroethyl)-4-methylpiperidinium chloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and activating pro-apoptotic proteins . Additionally, it can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of 1-(2-Chloroethyl)-4-methylpiperidinium chloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s chloroethyl group can form covalent bonds with DNA, leading to cross-linking and strand breaks that inhibit DNA replication and transcription . This alkylating activity is a primary mechanism by which it exerts cytotoxic effects on rapidly dividing cells, such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloroethyl)-4-methylpiperidinium chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has been associated with persistent cellular damage and alterations in gene expression profiles.
Dosage Effects in Animal Models
The effects of 1-(2-Chloroethyl)-4-methylpiperidinium chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as tumor suppression, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. High doses can result in severe side effects, including organ damage and systemic toxicity.
Metabolic Pathways
1-(2-Chloroethyl)-4-methylpiperidinium chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in its biotransformation and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(2-Chloroethyl)-4-methylpiperidinium chloride within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(2-Chloroethyl)-4-methylpiperidinium chloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA, or to the mitochondria, where it affects cellular respiration and energy production.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Chloroethyl)-4-methylpiperidinium chloride involves the reaction of 4-methylpiperidine with 2-chloroethanol in the presence of hydrochloric acid.", "Starting Materials": [ "4-methylpiperidine", "2-chloroethanol", "Hydrochloric acid" ], "Reaction": [ "Add 4-methylpiperidine to a reaction flask", "Add 2-chloroethanol to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from ethanol to obtain 1-(2-Chloroethyl)-4-methylpiperidinium chloride" ] } | |
CAS 编号 |
56859-59-7 |
分子式 |
C8H17Cl2N |
分子量 |
198.13 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H |
InChI 键 |
PAZNWLZCASYNFC-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCCl.Cl |
规范 SMILES |
CC1CC[NH+](CC1)CCCl.[Cl-] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(5,5-Dimethyl-3-oxo-cyclohex-1-enyl)-vinyl]-acetamide](/img/structure/B1499232.png)
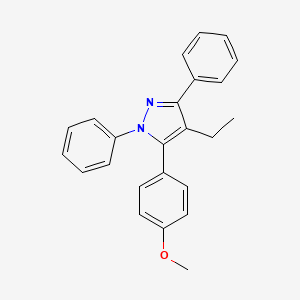


![6-(2,4-DIMETHYLPHENYL)-3-METHYLIMIDAZO[2,1-b]THIAZOLE-5-carbaldehyde](/img/structure/B1499239.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)

